Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride
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Overview
Description
Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyrazine ring substituted with a chlorine atom and an ethyl ester group. Its molecular formula is C8H10ClN3O2·HCl, and it is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with ethyl glycinate hydrochloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amino derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride can be compared with similar compounds such as:
2-Amino-5-chloropyridine: This compound has a similar structure but lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Indole Derivatives: These compounds also exhibit a wide range of biological activities but have a different core structure, leading to distinct properties and applications.
Pyrrolopyrazine Derivatives: These compounds share the pyrazine ring but have additional nitrogen atoms, resulting in different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which enhances its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C8H11Cl2N3O2 |
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Molecular Weight |
252.09 g/mol |
IUPAC Name |
ethyl 2-amino-2-(5-chloropyrazin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H10ClN3O2.ClH/c1-2-14-8(13)7(10)5-3-12-6(9)4-11-5;/h3-4,7H,2,10H2,1H3;1H |
InChI Key |
RXDLFIZZPCPETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(C=N1)Cl)N.Cl |
Origin of Product |
United States |
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